Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 53976-18-4
VCID: VC17162811
InChI: InChI=1S/C21H27NO6S2/c1-6-17-15(5)29-20(19(17)21(24)28-8-3)22(13-18(23)27-7-2)30(25,26)16-11-9-14(4)10-12-16/h9-12H,6-8,13H2,1-5H3
SMILES:
Molecular Formula: C21H27NO6S2
Molecular Weight: 453.6 g/mol

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate

CAS No.: 53976-18-4

Cat. No.: VC17162811

Molecular Formula: C21H27NO6S2

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate - 53976-18-4

Specification

CAS No. 53976-18-4
Molecular Formula C21H27NO6S2
Molecular Weight 453.6 g/mol
IUPAC Name ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C21H27NO6S2/c1-6-17-15(5)29-20(19(17)21(24)28-8-3)22(13-18(23)27-7-2)30(25,26)16-11-9-14(4)10-12-16/h9-12H,6-8,13H2,1-5H3
Standard InChI Key ILWDMIHFJDAEJF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC(=C1C(=O)OCC)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiophene ring (a five-membered heterocycle with one sulfur atom) substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:

  • A sulfonamide group (-SO<sub>2</sub>NH-) linked to a 4-methylphenyl moiety at position 2.

  • An ethoxy-oxoethyl group (-CH<sub>2</sub>C(O)OEt) attached to the sulfonamide nitrogen.

  • Ethyl and methyl groups at positions 4 and 5, respectively.

  • A carboxylate ester (-COOEt) at position 3.

The IUPAC name, ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number53976-18-4
Molecular FormulaC<sub>21</sub>H<sub>27</sub>NO<sub>6</sub>S<sub>2</sub>
Molecular Weight453.6 g/mol
SMILESCCC1=C(SC(=C1C(=O)OCC)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)C
InChIKeyILWDMIHFJDAEJF-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of this compound proceeds through sequential functionalization of the thiophene ring, as outlined below:

  • Thiophene Ring Formation:
    Cyclocondensation of diethyl acetone-1,3-dicarboxylate with sulfur-containing precursors under acidic conditions yields the base thiophene structure .

  • Alkylation at Positions 4 and 5:
    Ethyl and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the electron-rich nature of the thiophene ring.

  • Sulfonamide Incorporation:
    Reaction with 4-methylbenzenesulfonamide chloride in the presence of a base (e.g., triethylamine) installs the sulfonamide group at position 2 .

  • Esterification:
    The ethoxy-oxoethyl side chain is appended through a nucleophilic acyl substitution reaction using ethyl bromoacetate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiophene formationH<sub>2</sub>SO<sub>4</sub>, 110°C, 6h68%
Sulfonamide addition4-MeC<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>Cl, Et<sub>3</sub>N, DCM, 0°C→RT52%
EsterificationEthyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C75%

Comparative Analysis with Related Thiophene Derivatives

Structural Analogues

  • Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Lacks the sulfonamide group, reducing enzyme affinity but improving solubility.

  • 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid: Replaces ester groups with carboxylic acid, enhancing hydrogen-bonding capacity.

Table 3: Property Comparison

CompoundMolecular WeightEnzyme IC<sub>50</sub> (CA-II)Aqueous Solubility (mg/mL)
Target Compound453.612.3 µM0.45
Ethyl 2-((ethoxycarbonyl)amino)...406.4>100 µM1.89
4-[(4-Chlorophenyl)sulfonyl]...302.88.7 µM3.21

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for designing kinase inhibitors due to its planar thiophene core and flexible side chains .

  • Prodrug Development: The ester groups facilitate membrane permeability, enabling intracellular hydrolysis to active metabolites.

Material Science

  • Conductive Polymers: Thiophene derivatives are employed in organic semiconductors; sulfonamide groups may enhance doping efficiency.

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